2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, crucial for measuring amyloid deposits in Alzheimer's disease patients, have seen significant advancements. Compounds similar to "2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" could potentially be involved in the development of new PET amyloid imaging techniques, offering breakthroughs in early detection and understanding of Alzheimer's disease pathophysiology (Nordberg, 2007).
Sustainable Access to New Generation Polymers
Research into converting plant biomass into furan derivatives highlights the potential of using such compounds as alternative feedstocks for the chemical industry. This transition could lead to sustainable production methods for monomers, polymers, and other chemicals, emphasizing the role of similar compounds in eco-friendly material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials for thermoelectric applications has grown, with compounds like "this compound" potentially playing a role in enhancing material properties. This research paves the way for the development of lightweight, flexible thermoelectric generators suitable for niche applications (Yue & Xu, 2012).
Synthesis of Key Intermediates
The synthesis of key intermediates for the production of pharmaceuticals and other chemicals is crucial. Studies on efficient synthesis methods for related compounds underline the importance of such chemicals in the development of new drugs and materials, demonstrating the versatility and utility of "this compound" in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKMOVNYUZWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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